PF-4618433 PYK2 Inhibitory Potency: 2.4-Fold Improvement Over BIRB796 in Cell-Free Assays
In cell-free kinase assays, PF-4618433 inhibits recombinant human PYK2 with an IC50 of 637 nM, compared to BIRB796 which inhibits PYK2 with an IC50 of approximately 1,500 nM [1]. This represents a 2.4-fold improvement in PYK2 inhibitory potency for PF-4618433 relative to the prototype diarylurea BIRB796, as measured under comparable biochemical conditions in the same publication [1]. Both compounds bind PYK2 in the DFG-out conformation, but PF-4618433 achieves stronger engagement as evidenced by its co-crystal structure at 1.95 Å resolution (PDB: 3FZT) compared to BIRB796's 1.75 Å structure (PDB: 3FZS) [2].
| Evidence Dimension | PYK2 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 637 nM (PF-4618433) |
| Comparator Or Baseline | IC50 = 1,500 nM (BIRB796 / doramapimod) |
| Quantified Difference | 2.4-fold improvement in potency for PF-4618433 |
| Conditions | Cell-free recombinant human PYK2 kinase assay; Han et al., J Biol Chem, 2009 |
Why This Matters
For researchers requiring PYK2 inhibition with maximal target engagement at lower compound concentrations, PF-4618433 offers quantitatively superior potency to the widely used BIRB796 scaffold.
- [1] The Ligandable Human Proteome — FAK2 page. Compound potency data: PF-4618433 (PDB 3fzt) = 637 nM; BIRB796 (PDB 3fzs) = 1,500 nM. Data curated from Han et al., J Biol Chem, 2009. View Source
- [2] Han S, Mistry A, Chang JS, Cunningham D, Griffor M, Bonnette PC, Wang H, Chrunyk BA, Aspnes GE, Walker DP, Brosius AD, Buckbinder L. Structural characterization of proline-rich tyrosine kinase 2 (PYK2) reveals a unique (DFG-out) conformation and enables inhibitor design. J Biol Chem. 2009 May 8;284(19):13193-201. View Source
